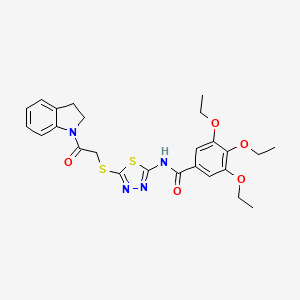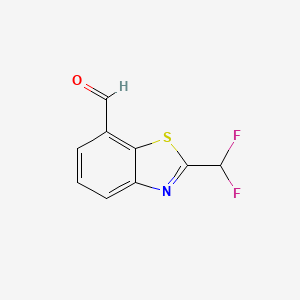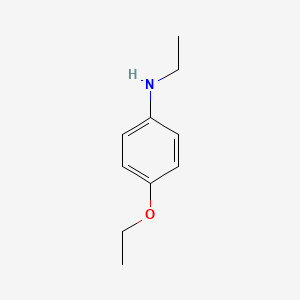
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as MPB-51, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound exhibits potential as an antimicrobial agent. Its structure allows it to interact with various bacterial and fungal targets, disrupting their normal functions. For instance, derivatives of this compound have been studied for their efficacy against a range of pathogens, showing promise in the development of new antimicrobial drugs .
Antiviral Applications
The morpholine and pyridazine components of the compound contribute to its antiviral properties. Research indicates that similar structures have shown inhibitory activity against influenza A and other viruses, suggesting that this compound could be a candidate for antiviral drug development .
Anti-inflammatory Properties
Compounds with morpholine and benzamide groups have been associated with anti-inflammatory effects. This makes them valuable in the study of chronic inflammation and related disorders, potentially leading to treatments that can manage inflammation more effectively .
Anticancer Research
The benzamide moiety, in particular, is known to play a role in cancer research due to its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation. This compound could be used to explore new anticancer strategies .
Neuroprotective Effects
Morpholine derivatives have been implicated in neuroprotection, offering potential therapeutic applications for neurodegenerative diseases. They may help in preserving neural function and structure in conditions like Alzheimer’s disease .
Enzyme Inhibition
The compound’s ability to bind to various enzymes makes it a useful tool in studying enzyme kinetics and mechanisms. It can help in identifying new targets for drug development, especially in diseases where enzyme malfunction plays a key role .
Cardiovascular Research
Due to its potential effects on smooth muscle cells and blood vessels, this compound could be relevant in cardiovascular research. It may contribute to the understanding of vascular diseases and the development of vasodilators or other cardiovascular drugs .
Agricultural Chemistry
In agriculture, compounds like 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be used to study plant growth and development, as well as to develop new pesticides or herbicides with specific action mechanisms .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-12-17(2)14-19(13-16)23(28)24-20-5-3-4-18(15-20)21-6-7-22(26-25-21)27-8-10-29-11-9-27/h3-7,12-15H,8-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDONXLOJNQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)


![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)


![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)



![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2957083.png)